molecular formula C23H22N2O2 B4395106 [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol

Cat. No. B4395106
M. Wt: 358.4 g/mol
InChI Key: LLBALSADRKNTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol, also known as PBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBM belongs to the class of benzimidazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a potential anticancer agent. Several studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways.
Another area of research interest is the potential use of this compound as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol is not fully understood, but it is believed to involve the regulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. This compound also regulates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can regulate the expression of various genes and proteins involved in cell growth, proliferation, and survival. This compound has also been shown to modulate the activity of various enzymes and transcription factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol in lab experiments is its relatively low toxicity compared to other benzimidazole compounds. This compound has also been shown to have good solubility in both water and organic solvents, making it easy to work with. However, one of the limitations of using this compound is its relatively low potency compared to other anticancer agents.

Future Directions

There are several future directions for research on [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol. One area of interest is the development of more potent derivatives of this compound that can be used as anticancer agents. Another area of interest is the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.

properties

IUPAC Name

[1-(3-phenoxypropyl)benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(18-10-3-1-4-11-18)23-24-20-14-7-8-15-21(20)25(23)16-9-17-27-19-12-5-2-6-13-19/h1-8,10-15,22,26H,9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBALSADRKNTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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